Enantiomeric Purity: Fmoc-Phe-OH vs. Fmoc-D-Phe-OH – Quantified Contamination Risk
The enantiomeric purity specification for Fmoc-Phe-OH (Novabiochem®) is ≥99.8% (area/area), corresponding to ≤0.2% contamination by the undesired D-enantiomer. In contrast, the specification for Fmoc-D-Phe-OH (Novabiochem®) is ≥99.5% (area/area), allowing up to 0.5% L-enantiomer contamination . This 0.3 percentage-point difference in allowable cross-contamination means that Fmoc-Phe-OH lots are held to a 2.5-fold tighter enantiomeric impurity threshold than Fmoc-D-Phe-OH lots. For procurement of building blocks destined for bioactive L-peptide sequences, this directly determines the maximum tolerable diastereomer burden in the final product.
| Evidence Dimension | Enantiomeric purity specification |
|---|---|
| Target Compound Data | ≥99.8% (a/a); ≤0.2% D-enantiomer |
| Comparator Or Baseline | Fmoc-D-Phe-OH (Novabiochem®): ≥99.5% (a/a); ≤0.5% L-enantiomer |
| Quantified Difference | 0.3 percentage-point tighter specification; 2.5-fold lower allowable enantiomeric impurity |
| Conditions | HPLC area-percent determination; Novabiochem® grade specification |
Why This Matters
A 0.2% vs. 0.5% enantiomeric impurity ceiling directly impacts diastereomer accumulation in multi-step SPPS, making Fmoc-Phe-OH the lower-risk procurement choice for L-peptide targets.
